1-(2,6-Difluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the reduction of the intermediate imine to the desired amine product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,6-Difluorophenyl)ethanone
- 2,6-Difluorobenzylamine
- 2,6-Difluorophenylacetic acid
Comparison: 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both difluorophenyl and methylpropan-1-amine groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3 |
InChI Key |
DLJIDWFDHWTCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.